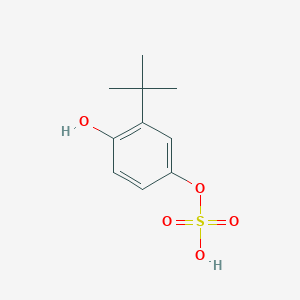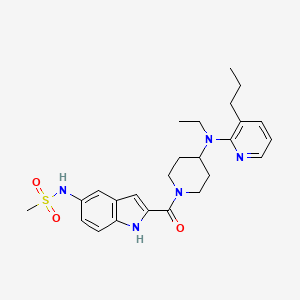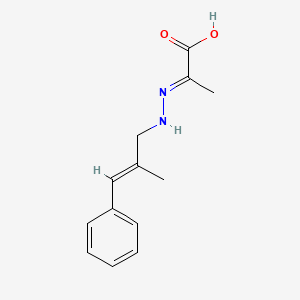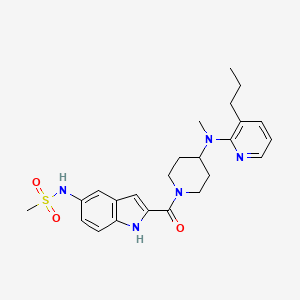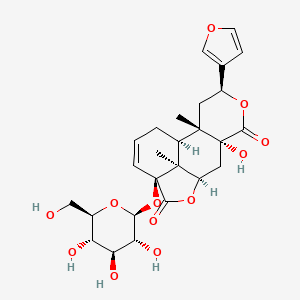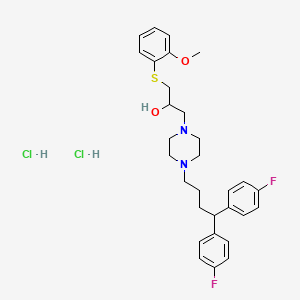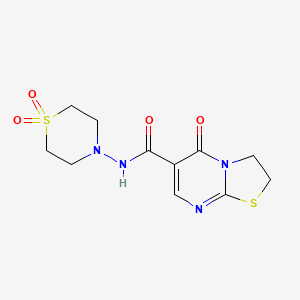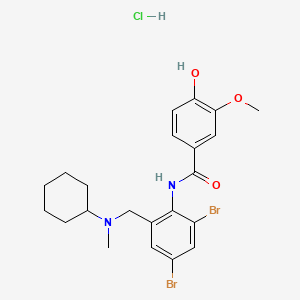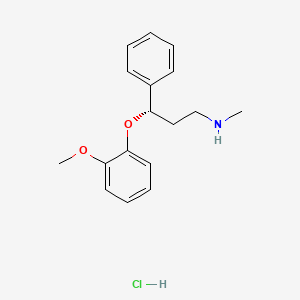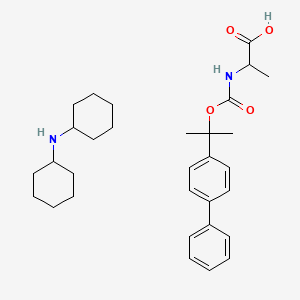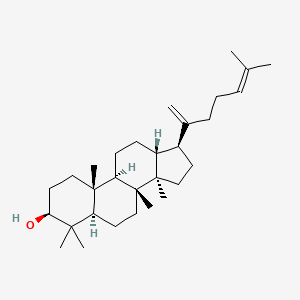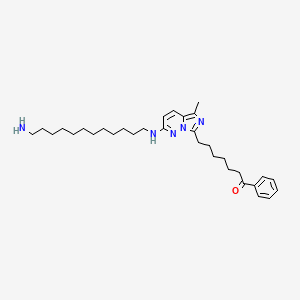
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide is a complex organic compound belonging to the piperidinium class Piperidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide typically involves the reaction of a secondary amine with an α,ω-dibromoalkane in the presence of a base such as potassium carbonate. The reaction is often carried out under microwave irradiation to achieve high yields and purity . The general reaction scheme can be represented as follows:
Reaction of secondary amine with α,ω-dibromoalkane: This step involves the nucleophilic substitution of the bromine atoms by the amine group, forming the piperidinium ring.
Anion exchange: The resulting piperidinium compound undergoes anion exchange with a suitable bromide source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticholinergic agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and ion transport. Additionally, it may inhibit certain enzymes or receptors, resulting in its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinium compounds: Similar in structure but with a five-membered ring instead of a six-membered piperidinium ring.
Morpholinium compounds: Contain an oxygen atom in the ring, leading to different chemical properties and applications.
2,3-Dihydro-1H-isoindolinium compounds: Feature a fused ring system, offering unique structural and functional characteristics.
Uniqueness
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide stands out due to its specific functional groups and the presence of a long alkyl chain, which can influence its solubility, reactivity, and bioactivity. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
69336-59-0 |
|---|---|
Molecular Formula |
C29H51BrN2O3 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-(1-octylpiperidin-1-ium-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;bromide |
InChI |
InChI=1S/C29H50N2O3.BrH/c1-3-5-7-9-10-15-21-31(22-16-12-17-23-31)24-26-34-29(32)30-27-19-13-14-20-28(27)33-25-18-11-8-6-4-2;/h13-14,19-20H,3-12,15-18,21-26H2,1-2H3;1H |
InChI Key |
GNSQJPPYNSJXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1(CCCCC1)CCOC(=O)NC2=CC=CC=C2OCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


